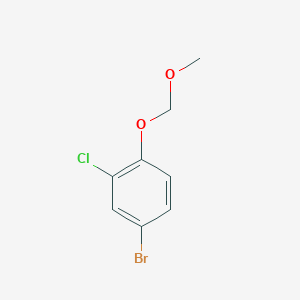

4-Bromo-2-chloro-1-(methoxymethoxy)benzene

Description

Contextualization of Substituted Benzene (B151609) Derivatives in Chemical Research

Benzene and its derivatives are among the most common structural motifs in organic chemistry. cymitquimica.com The ability to introduce a wide variety of functional groups onto the benzene ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. fiveable.meschoolwires.net Polysubstituted benzenes, those bearing multiple and often different functional groups, are particularly valuable in the design of novel organic materials and therapeutic agents. cymitquimica.comdergipark.org.tr The spatial arrangement of these substituents is crucial, as even isomers with the same set of functional groups can exhibit vastly different activities. dergipark.org.tr The synthesis of these complex molecules often requires a strategic, multi-step approach where the order of reactions is critical to achieving the desired substitution pattern. openstax.org

Significance of Halogen and Protecting Group Integration for Synthetic Utility

The presence of halogen atoms on an aryl ether provides synthetic chemists with a powerful tool for molecular elaboration. Halogens can serve as directing groups in electrophilic aromatic substitution reactions and, more importantly, act as handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring.

In multi-step syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. numberanalytics.comnumberanalytics.com This is the role of a protecting group. numberanalytics.com The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl groups due to its stability under a wide range of conditions, including those that are strongly basic or weakly acidic. adichemistry.comnih.gov The MOM group can be readily introduced and later removed under specific, often acidic, conditions to reveal the original hydroxyl group. adichemistry.comsynarchive.com The integration of both halogens and a protecting group like a MOM ether on a benzene ring creates a highly versatile synthetic intermediate, allowing for a sequence of reactions to be performed in a controlled and predictable manner.

Overview of 4-Bromo-2-chloro-1-(methoxymethoxy)benzene as a Key Synthetic Intermediate

This compound is a prime example of a polysubstituted aryl ether designed for advanced organic synthesis. This compound incorporates a protected hydroxyl group (as a MOM ether) and two different halogen atoms, bromine and chlorine, on a benzene ring. This specific arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules. The differential reactivity of the bromo and chloro substituents can be exploited in sequential cross-coupling reactions, while the MOM group provides a stable yet readily cleavable protection for the phenolic oxygen. The strategic placement of these groups allows for regioselective transformations, making it an important building block in the construction of targeted organic compounds.

Chemical Compound Data

| Property | Value |

| IUPAC Name | 1-Bromo-4-chloro-2-(methoxymethoxy)benzene nih.gov |

| Molecular Formula | C₈H₈BrClO₂ nih.gov |

| Molecular Weight | 251.50 g/mol nih.gov |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | VJJLJERTYDDSCV-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIUBRRJMWWCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 4 Bromo 2 Chloro 1 Methoxymethoxy Benzene

Nucleophilic Substitution Reactions on the Aromatic Core

Nucleophilic aromatic substitution (SNAr) on aryl halides like 4-Bromo-2-chloro-1-(methoxymethoxy)benzene is generally challenging without the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The methoxymethoxy group at position 1 is an electron-donating group, which tends to deactivate the aromatic ring toward nucleophilic attack. Therefore, substitution reactions typically require harsh conditions or proceed through alternative mechanisms like the benzyne (B1209423) pathway. pressbooks.pub

Direct nucleophilic substitution of the bromine atom via the addition-elimination (SNAr) mechanism is not a favored pathway for this substrate under standard conditions. The electron-donating nature of the para-MOM ether would destabilize the negatively charged Meisenheimer intermediate required for this mechanism. numberanalytics.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are the most significant and widely applied transformations for functionalizing this compound. The difference in bond strength and reactivity between the C-Br and C-Cl bonds allows for highly selective reactions, almost invariably occurring at the more reactive C-Br position. The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-OTf > C-Br >> C-Cl. researchgate.netwikipedia.org

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a robust method for the selective functionalization of dihaloarenes. libretexts.orgyonedalabs.com For this compound, the coupling is expected to occur exclusively at the C-Br bond. By selecting the appropriate palladium catalyst and ligands, high yields of the mono-arylated product can be achieved while leaving the C-Cl bond available for subsequent transformations. nih.govresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst activity, especially for less reactive chlorides, but they are also effective for achieving high selectivity in dihalide couplings. yonedalabs.com

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br position

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference Principle |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | yonedalabs.comnih.gov |

| Pd(PPh₃)₄ | (none added) | Na₂CO₃ | DME/H₂O | 80-90 | nih.gov |

| PdCl₂(dppf) | (none added) | K₂CO₃ | DMF or Dioxane | 80-100 | researchgate.net |

| CataCXium A Palladacycle | (none added) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | nih.gov |

The principle of selective reactivity at the C-Br bond extends to other important palladium-catalyzed reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. wikipedia.orgorganic-chemistry.org In dihaloarenes containing both bromine and chlorine, the coupling occurs preferentially at the C-Br bond. rsc.orglibretexts.org This allows for the synthesis of 4-alkynyl-2-chloro-1-(methoxymethoxy)benzene derivatives. Copper(I) is often used as a co-catalyst, though copper-free protocols have also been developed. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. facs.websiteorganic-chemistry.org The regioselectivity on the alkene partner is influenced by steric and electronic factors, but for the aryl halide component, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective vinylation at the 4-position. buecher.delibretexts.org

Buchwald-Hartwig Amination: This powerful method forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The development of specialized bulky phosphine ligands has enabled the coupling of even unreactive aryl chlorides. However, in a competitive situation like that in this compound, amination will proceed with high selectivity at the C-Br position under appropriate conditions. researchgate.net

Table 2: Overview of Selective Palladium-Catalyzed Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Selective Position | Reference Principle |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Amine Base | C-Br | nih.govrsc.org |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | C-Br | facs.websitelibretexts.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Buchwald Ligand / NaOtBu | C-Br | wikipedia.orgresearchgate.net |

The use of gold as a catalyst for cross-coupling reactions is a more recent and less developed field compared to palladium catalysis. scienceopen.com The primary challenge is the high redox potential of the Au(I)/Au(III) couple, which makes the initial oxidative addition of an aryl halide to a gold(I) center difficult. researchgate.netfacs.website

Most successful gold-catalyzed cross-coupling reactions have been demonstrated with more reactive aryl iodides. facs.website While progress is being made, the catalytic coupling of aryl bromides and chlorides remains a significant challenge and is non-trivial. researchgate.netscienceopen.com Reports have shown that specific ligand designs, such as those that enforce chelation, can promote the oxidative addition of aryl halides to gold(I) centers. rsc.org There are currently no specific, documented examples of gold-catalyzed cross-coupling reactions involving this compound in the scientific literature. Any potential reactivity would be expected to be low and would likely require highly specialized catalytic systems designed to overcome the high activation barrier for the oxidative addition of C-Br or C-Cl bonds to gold. nih.gov

Organometallic Reactions and Directed Metalation Strategies

The presence of two different halogen atoms on the aromatic ring of this compound allows for selective organometallic transformations. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards metals, enabling regioselective formation of organometallic intermediates.

Grignard Reagent Formation:

The selective formation of a Grignard reagent is a common strategy for functionalizing aryl halides. In the case of this compound, the Grignard reagent can be prepared by reacting the compound with magnesium. Due to the higher reactivity of the C-Br bond, the magnesium will preferentially insert at this position, yielding 4-chloro-2-(methoxymethoxy)phenylmagnesium bromide. This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting Grignard reagent is a versatile intermediate that can react with a wide range of electrophiles.

Lithium-Halogen Exchange:

Similar to Grignard reagent formation, lithium-halogen exchange offers another route to a regioselectively generated organolithium species. wikipedia.org Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures typically results in the selective exchange of the bromine atom. wikipedia.org This preference is attributed to the greater ease of breaking the C-Br bond compared to the C-Cl bond. wikipedia.org The resulting 4-chloro-2-(methoxymethoxy)phenyllithium is a potent nucleophile and can be used in subsequent reactions with various electrophiles. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org

Directed ortho-Metalation (DoM):

The methoxymethoxy (MOM) group is a known directed metalation group (DMG). wikipedia.orgorganic-chemistry.org In principle, the oxygen atoms of the MOM group can coordinate to an organolithium reagent, directing deprotonation to an adjacent ortho position. wikipedia.orgorganic-chemistry.orgharvard.edu In this compound, there are two ortho positions relative to the MOM group: one substituted with a chlorine atom and the other with a hydrogen atom. While direct deprotonation at the C-H position is possible, it often competes with the faster lithium-halogen exchange at the bromine position. The relative "DMG power" of the O-carbamate group has been shown to be greater than that of the OMOM group. nih.gov The outcome of such a reaction would be highly dependent on the specific reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Table 1: Organometallic Reactions of this compound

| Reaction Type | Reagent | Major Product | Key Features |

| Grignard Formation | Mg, THF | 4-chloro-2-(methoxymethoxy)phenylmagnesium bromide | Selective reaction at the C-Br bond. |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | 4-chloro-2-(methoxymethoxy)phenyllithium | Selective exchange of the bromine atom. wikipedia.org |

| Directed ortho-Metalation | Organolithium Reagent | Potential for lithiation ortho to the MOM group. | Competes with lithium-halogen exchange. |

Reductive Transformations of Halogen Substituents

The selective removal of one or both halogen substituents from this compound can be achieved through various reductive methods. This differential reactivity allows for the stepwise transformation of the molecule.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful method for the reductive dehalogenation of aryl halides. organic-chemistry.orgresearchgate.net The reactivity of aryl halides towards hydrogenation generally follows the order I > Br > Cl > F. This trend allows for the selective reduction of the bromo substituent in the presence of the chloro substituent under controlled conditions. organic-chemistry.org Using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium (B1175870) formate), the C-Br bond can be cleaved to afford 2-chloro-1-(methoxymethoxy)benzene. thieme-connect.de More forcing conditions would be required to subsequently remove the chlorine atom.

Metal-Based Reduction:

Other reductive methods can also be employed. For instance, reduction with zinc dust in the presence of an acid can lead to dehalogenation. The selectivity of such reactions can be influenced by the reaction conditions. Under anaerobic conditions, reductive dehalogenation of aromatic compounds is a recognized pathway, where the halogen is replaced by a hydrogen atom. epa.gov

Table 2: Reductive Dehalogenation of this compound

| Reagent/Catalyst | Product | Selectivity |

| H₂, Pd/C | 2-chloro-1-(methoxymethoxy)benzene | Selective removal of the bromine atom. organic-chemistry.org |

| H₂, Pd/C (harsher conditions) | 1-(methoxymethoxy)benzene | Removal of both bromine and chlorine atoms. |

| Zn, H⁺ | Mixture of dehalogenated products | Selectivity can be variable. |

Functional Group Interconversions on the Aromatic Ring

The halogen atoms on this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org Given the higher reactivity of the C-Br bond, this compound can be selectively coupled with a boronic acid or its ester at the 4-position. This would yield a 4-substituted-2-chloro-1-(methoxymethoxy)benzene derivative. Subsequent coupling at the chloro-substituted position would require more forcing reaction conditions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound would be expected to occur preferentially at the more reactive C-Br bond. This allows for the regioselective introduction of a primary or secondary amine at the 4-position.

Other Cross-Coupling Reactions:

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (for C-C bond formation with alkenes), Sonogashira coupling (with terminal alkynes), and cyanation reactions, can also be envisioned. In each case, the initial reaction would be expected to take place at the more labile C-Br bond.

Table 3: Functional Group Interconversions of this compound

| Reaction | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura Coupling | RB(OH)₂ | 4-Aryl-2-chloro-1-(methoxymethoxy)benzene |

| Buchwald-Hartwig Amination | R¹R²NH | 4-(R¹R²N)-2-chloro-1-(methoxymethoxy)benzene |

| Heck Reaction | Alkene | 4-Alkenyl-2-chloro-1-(methoxymethoxy)benzene |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-2-chloro-1-(methoxymethoxy)benzene |

| Cyanation | CN⁻ source | 4-Cyano-2-chloro-1-(methoxymethoxy)benzene |

Regioselective and Stereoselective Aspects in Derivatization

The regioselectivity in the derivatization of this compound is primarily dictated by the differential reactivity of the two halogen substituents and the directing effect of the methoxymethoxy group.

As established in the preceding sections, reactions that proceed via oxidative addition to a metal center (e.g., palladium-catalyzed couplings) or direct reaction with a metal (e.g., Grignard formation, lithium-halogen exchange) will predominantly occur at the C-Br bond. This provides a reliable strategy for the selective functionalization of the 4-position.

In the context of directed ortho-metalation, the methoxymethoxy group directs lithiation to the adjacent C-H bond (position 6) or the C-Cl bond (position 2). The outcome of this competition is sensitive to the reaction conditions. However, the inherent reactivity difference between the halogens often makes lithium-halogen exchange at the C-Br bond the favored pathway, leading to functionalization at the 4-position after quenching with an electrophile.

Stereoselectivity is not a primary consideration for reactions directly involving the aromatic ring of this compound itself, as the ring is planar. However, if chiral reagents or catalysts are used in the derivatization process, or if the newly introduced functional group is chiral or prochiral, then stereoselective outcomes become relevant. For instance, in a Suzuki coupling with a chiral boronic acid, the stereochemistry of the coupling partner would be retained in the product. Similarly, asymmetric variants of cross-coupling reactions could be employed to introduce chiral moieties with high enantioselectivity.

Table 4: Regiochemical and Stereochemical Considerations

| Reaction Type | Primary Regioselectivity | Stereochemical Considerations |

| Organometallic Formation | Position 4 (C-Br) | Not directly applicable to the aromatic ring. |

| Reductive Dehalogenation | Position 4 (C-Br) | Not applicable. |

| Cross-Coupling Reactions | Position 4 (C-Br) | Dependent on the stereochemistry of the coupling partner and catalyst. |

| Directed ortho-Metalation | Position 6 (C-H) vs. Position 2 (C-Cl) vs. Position 4 (C-Br exchange) | Not directly applicable to the aromatic ring. |

Protecting Group Chemistry of the Methoxymethoxy Mom Moiety

The Role of MOM as a Hydroxyl Protecting Group

In organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The methoxymethoxy group (CH₃OCH₂-), commonly abbreviated as MOM, is a widely employed protecting group for hydroxyl (-OH) functions in alcohols and phenols. nih.govnih.gov By converting the hydroxyl group into a MOM ether, its reactivity is significantly altered. The resulting acetal (B89532) is stable to a wide array of reaction conditions under which an unprotected hydroxyl group would react, such as strongly basic, nucleophilic, and many electrophilic environments. nih.govnih.govresearchgate.net

The MOM group is particularly valuable in multi-step syntheses where functional groups may interfere with reactions involving other parts of the molecule. researchgate.net For instance, the acidic proton of a hydroxyl group would be readily deprotonated by organometallic reagents like Grignard or organolithium reagents, consuming the reagent and preventing it from reacting at the desired site. organic-chemistry.orgnih.gov Protection of the hydroxyl group as a MOM ether circumvents this issue. The MOM group's stability under various conditions and its reliable removal under specific, mild acidic conditions make it a favored choice for chemists. researchgate.net

Mechanistic Analysis of MOM Group Introduction

The introduction of the MOM group onto a hydroxyl function, as in the synthesis of 4-bromo-2-chloro-1-(methoxymethoxy)benzene from 4-bromo-2-chlorophenol, can be achieved through several methods. The most common approaches involve the use of chloromethyl methyl ether (MOMCl) or dimethoxymethane (B151124).

Two prevalent conditions for the introduction of the MOM group using MOMCl are:

Reaction with MOMCl and a hindered, non-nucleophilic base: In this method, the alcohol reacts with MOMCl in the presence of a base such as N,N-diisopropylethylamine (DIPEA). nih.govtotal-synthesis.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of MOMCl and displacing the chloride ion. This is followed by deprotonation of the resulting oxonium ion by the base to yield the MOM ether. nih.gov

Reaction with MOMCl and a strong base: Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming a more nucleophilic alkoxide. nih.gov This alkoxide then readily attacks MOMCl in an Sₙ2 reaction to form the MOM ether. nih.gov The lone pairs on the oxygen atom of MOMCl can activate the departure of the chloride, forming a highly reactive oxonium ion intermediate that is then trapped by the alkoxide. nih.gov

Another method involves an acetal exchange reaction using dimethoxymethane (methylal) and an acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). nih.gov An excess of dimethoxymethane is typically used to drive the equilibrium towards the formation of the desired MOM ether. nih.gov

Stability of the MOM Group Under Diverse Reaction Conditions

The utility of the MOM group stems from its stability across a broad spectrum of chemical environments, which allows for a wide range of synthetic transformations to be performed on the protected molecule.

MOM ethers are generally stable under the following conditions:

Basic Conditions: They are resistant to strong bases such as alkali metal hydroxides, alkoxides (e.g., t-BuOK), and hindered non-nucleophilic bases like LDA and NEt₃. researchgate.net

Nucleophilic Reagents: They are inert towards common nucleophiles including organometallic reagents (Grignard reagents, organolithiums), metal hydrides (LiAlH₄, NaBH₄), enolates, and amines. nih.govresearchgate.netnih.gov

Oxidizing and Reducing Agents: MOM ethers are stable to many common oxidizing agents like KMnO₄, OsO₄, and CrO₃/pyridine, as well as to catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni). researchgate.netorganic-chemistry.org

pH Range: The MOM group is generally stable in a pH range of approximately 4 to 12. nih.govadichemistry.com

However, the MOM group is labile under strongly acidic conditions (pH < 4) and can also be sensitive to some Lewis acids and halogens. nih.govadichemistry.com This predictable lability is key to its successful use as a protecting group, as it allows for its removal under specific and controlled conditions.

Interactive Table: Stability of the MOM Protecting Group

| Reagent/Condition | Stability | Reference(s) |

|---|---|---|

| Strong Bases (e.g., NaOH, NaH, LDA) | Stable | researchgate.netnih.gov |

| Nucleophiles (e.g., RMgX, RLi, LiAlH₄) | Stable | nih.govresearchgate.net |

| Oxidizing Agents (e.g., CrO₃, KMnO₄) | Stable | researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable | organic-chemistry.org |

| Strong Acids (e.g., HCl, H₂SO₄, TFA) | Labile | nih.govnih.gov |

| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Labile | total-synthesis.com |

| Fluoride Reagents (e.g., TBAF) | Stable | harvard.edu |

| Photolytic Conditions (UV-Vis) | Stable | acs.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Chloro 1 Methoxymethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 4-Bromo-2-chloro-1-(methoxymethoxy)benzene, ¹H NMR spectroscopy would be used to identify all unique proton signals. The protons of the methoxymethyl (MOM) group (-O-CH₂-O-CH₃) are expected to appear as two distinct singlets in the aliphatic region of the spectrum. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (doublets, doublet of doublets) would confirm the 1,2,4-substitution pattern.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would show signals for the methyl and methylene (B1212753) carbons of the MOM group, as well as six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached chloro, bromo, and methoxymethoxy substituents. While specific experimental data for the title compound is not publicly available, predicted chemical shifts based on analyses of similar structures, such as substituted bromochlorophenols, provide expected values. beilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Signal | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | Aromatic CH | 7.0 - 7.6 | m |

| -O-CH₂-O- | 5.2 - 5.4 | s | |

| -O-CH₃ | 3.4 - 3.6 | s | |

| ¹³C NMR | Aromatic C-O | 150 - 155 | s |

| Aromatic C-Cl | 125 - 130 | s | |

| Aromatic C-Br | 115 - 120 | s | |

| Aromatic C-H | 115 - 135 | d | |

| -O-CH₂-O- | 94 - 98 | t | |

| -O-CH₃ | 55 - 60 | q |

Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques (LC-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a synthesized compound. For non-volatile or thermally sensitive molecules like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization source like Electrospray Ionization (ESI) is often employed. beilstein-journals.org

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion [M]⁺. The expected pattern would show peaks at M, M+2, and M+4, with relative intensities dictated by the combined probabilities of the isotopic abundances.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the compound, C₈H₈BrClO₂, distinguishing it from any other compound with the same nominal mass. nih.gov The calculated monoisotopic mass for C₈H₈⁷⁹Br³⁵ClO₂ is 249.93962 Da. nih.gov

Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotope Combination | Calculated m/z | Expected Relative Abundance |

| [M]⁺ | C₈H₈⁷⁹Br³⁵ClO₂ | 249.94 | High |

| [M+2]⁺ | C₈H₈⁸¹Br³⁵ClO₂ / C₈H₈⁷⁹Br³⁷ClO₂ | 251.94 | Highest |

| [M+4]⁺ | C₈H₈⁸¹Br³⁷ClO₂ | 253.94 | Moderate |

Chromatographic Analysis for Purity and Reaction Monitoring (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a final product and for monitoring the progress of a chemical reaction. The choice of technique depends on the analyte's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing compounds like this compound. bldpharm.com In a typical reverse-phase setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the sample is determined by the presence of a single major peak in the chromatogram, and its area can be used for quantification. The retention time is a characteristic property of the compound under specific conditions.

Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable. nist.gov The sample is vaporized and passed through a column, and separation is based on the compound's boiling point and interactions with the stationary phase. GC is often coupled with a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (GC-MS) for simultaneous separation and identification of components. These methods are routinely used in the quality control of halogenated aromatic intermediates. bldpharm.combldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated. While a crystal structure for this compound is not currently in the public domain, analysis of closely related structures provides insight into the information that would be obtained.

A crystal structure of this compound would reveal the exact conformation of the flexible methoxymethyl (-O-CH₂-O-CH₃) group relative to the plane of the benzene ring. The key dihedral angles, such as C(aromatic)-O-CH₂-O and O-CH₂-O-CH₃, would be precisely determined. In related structures, such as 4-Bromo-2-chloro-1-methoxybenzene, the methoxy (B1213986) group is typically found to be slightly rotated out of the benzene ring plane. sigmaaldrich.com Similar analysis on more complex derivatives containing a 4-bromo-2-chlorophenyl group has shown significant twisting between different aromatic rings.

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. X-ray crystallography allows for the detailed study of these forces. For this compound, one would expect to observe several types of interactions.

Applications of 4 Bromo 2 Chloro 1 Methoxymethoxy Benzene in Academic Synthesis and Material Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of bromine, chlorine, and a protected hydroxyl group on the benzene (B151609) ring makes 4-Bromo-2-chloro-1-(methoxymethoxy)benzene a valuable building block for the synthesis of intricate molecular architectures. The differential reactivity of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions. For instance, the bromo- group can be selectively targeted in Suzuki or Stille couplings, leaving the chloro- group intact for subsequent transformations. This sequential reactivity is a cornerstone of its utility in the stepwise assembly of complex molecules.

An example of its application is in the synthesis of biphenyl (B1667301) derivatives. nih.gov The 4-bromo-2-chlorophenyl moiety can be coupled with a variety of boronic acids or stannanes to introduce diverse substituents at the 4-position. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl, which can be readily cleaved under acidic conditions at a later stage to reveal the phenol (B47542) for further functionalization or to achieve the final target molecule.

Role as an Intermediate in the Synthesis of Substituted Aromatic Compounds

This compound is a key intermediate in the synthesis of a wide array of substituted aromatic compounds. Its utility stems from the ability to sequentially and selectively manipulate the bromo, chloro, and methoxymethoxy groups. This allows for the introduction of a diverse range of functional groups onto the aromatic scaffold.

A significant application is in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the antidiabetic drug dapagliflozin. google.comgoogle.com In this multi-step synthesis, the MOM-protected phenol is first deprotected to yield 4-bromo-2-chlorophenol. This phenol is then subjected to a Friedel-Crafts acylation with 4-ethoxybenzoyl chloride, followed by a reduction of the resulting ketone to furnish the final diarylmethane structure. This highlights the compound's role in facilitating the construction of complex pharmaceutical intermediates.

| Reaction Type | Reagents | Product | Reference |

| Friedel-Crafts Acylation | 4-ethoxybenzoyl chloride, AlCl₃ | 5-bromo-2-chloro-4'-ethoxybenzophenone | google.com |

| Reduction | Triethylsilane, Boron trifluoride etherate | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | chemicalbook.com |

Strategies for Diversity-Oriented Synthesis Using the Compound

Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules for high-throughput screening in drug discovery and chemical biology. mdpi.com The trifunctional nature of this compound makes it an excellent scaffold for DOS strategies.

Starting from this single precursor, a multitude of derivatives can be generated by employing a variety of reaction pathways. For example, the bromine atom can be subjected to Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions to introduce a first point of diversity. Subsequently, the chlorine atom can be functionalized using similar cross-coupling reactions, often under different catalytic conditions, providing a second point of diversity. Finally, cleavage of the MOM ether and subsequent alkylation, acylation, or other modifications of the resulting phenol introduces a third dimension of structural variation. This divergent synthetic approach allows for the rapid generation of a library of related but structurally distinct compounds.

Design and Synthesis of "Caged" Compounds for Chemical Biology Research

"Caged" compounds are molecules whose biological activity is masked by a photolabile protecting group. researchgate.net Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. This technique is invaluable for studying dynamic biological processes.

While direct examples of using this compound for caging are not prevalent in the provided search results, its structural motifs are relevant to the design of caged compounds. The methoxymethoxy (MOM) group itself is not photolabile. However, the 4-bromo-2-chlorophenol, obtained after deprotection, could be derivatized with a photolabile caging group, such as a nitrobenzyl or coumarinyl group. The resulting "caged" phenol could then be incorporated into more complex structures. The bromo and chloro substituents could be used to attach the molecule to a larger scaffold or to modulate its electronic properties, which can influence the efficiency of the uncaging process. researchgate.net

Precursor for Hydroxylated Aromatic Metabolites (General Synthetic Routes)

Hydroxylated aromatic compounds are common metabolites of various xenobiotics, including pharmaceuticals and environmental pollutants like polychlorinated biphenyls (PCBs). uiowa.edu The synthesis of these metabolites is crucial for toxicological studies and for understanding their metabolic fate. This compound, and its analogs, serve as valuable precursors for the synthesis of such hydroxylated metabolites. nih.gov

Mechanistic and Theoretical Investigations of Reactions Involving 4 Bromo 2 Chloro 1 Methoxymethoxy Benzene

Kinetic and Thermodynamic Profiling of Key Transformations

Detailed kinetic and thermodynamic data for reactions specifically involving 4-Bromo-2-chloro-1-(methoxymethoxy)benzene are not extensively documented in publicly available literature. However, by examining studies on analogous compounds, such as 4-bromoanisole (B123540) and other substituted aryl bromides, we can infer the likely kinetic behavior of this molecule in common transformations like the Suzuki-Miyaura cross-coupling reaction.

For instance, kinetic studies on the Suzuki reaction of aryl bromides often reveal that the reaction rate is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups can enhance the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step. Conversely, electron-donating groups may slow this step. In the case of this compound, the methoxymethoxy group is electron-donating, which might suggest a slower reaction rate compared to unsubstituted bromobenzene. However, the presence of the chloro group, which is electron-withdrawing, complicates this simple analysis.

A comparative kinetic study of the Suzuki reaction with various substituted aryl bromides showed that electron-withdrawing groups led to slightly higher reactivity than electron-donating groups. researchgate.net For example, the turnover frequency (TOF) for the coupling of 4-nitrobromobenzene was significantly higher than that for 4-bromoaniline. researchgate.net The following table, adapted from studies on similar systems, illustrates the typical range of kinetic parameters observed in Suzuki-Miyaura reactions of substituted aryl bromides.

| Aryl Bromide Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |

| 4-Nitro-bromobenzene | Pd-poly(AA) hybrid | 70 | 6 | >95 | 3343 |

| 4-Bromoaniline | Pd-poly(AA) hybrid | 70 | 12 | 85 | 1686 |

| 4-Bromoanisole | Pd(0)/HPS | 60 | 4 | 97-99 | Not Reported |

This table presents data for analogous compounds to illustrate typical kinetic parameters and is not specific to this compound.

Computational Chemistry and Molecular Modeling Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction pathways and understanding the reactivity of molecules like this compound. While specific DFT studies on this exact compound are scarce, research on related polyhalogenated anisoles and other aromatic compounds offers a framework for understanding its behavior.

DFT calculations can be employed to model the geometric and electronic structure of the molecule, including bond lengths, bond angles, and the distribution of electron density. This information is crucial for predicting which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For example, DFT studies on the mechanism of transmethylation in anisole (B1667542) have provided insights into reaction energy barriers and the preference for certain reaction pathways. rsc.org

Molecular modeling can be used to simulate the entire reaction coordinate for a given transformation, identifying the structures and energies of reactants, intermediates, transition states, and products. For instance, in a Suzuki-Miyaura coupling, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps. Such models for a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been used to study their structural and electronic properties. nih.gov

The following table outlines the types of data that would be generated from a comprehensive DFT study on a reaction of this compound, though such specific data is not currently available in the literature.

| Parameter | Description | Potential Insights for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths and angles, revealing potential steric hindrance. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. | Indicates sites of nucleophilic and electrophilic character, predicting reactivity. |

| Electrostatic Potential (ESP) Map | A map of charge distribution on the molecule's surface. | Visualizes electron-rich and electron-poor regions, guiding predictions of intermolecular interactions. |

| Transition State (TS) Energies | The energy of the highest point on the reaction pathway. | Allows for the calculation of activation energies and prediction of reaction rates. |

| Reaction Energy Profile | A plot of energy versus the reaction coordinate. | Illustrates the thermodynamics and kinetics of the entire reaction mechanism. |

This table is illustrative of the data that would be obtained from a DFT study and does not represent existing data for the title compound.

Investigation of Catalytic Cycles and Intermediates (e.g., Gold Catalysis)

While palladium catalysis is common for reactions involving aryl halides, gold catalysis has emerged as a powerful tool for a variety of organic transformations, including the activation of alkynes and phenols. nih.govacs.orgnih.gov Although there are no specific reports of gold-catalyzed reactions involving this compound, we can hypothesize potential catalytic cycles based on known gold-catalyzed processes.

For example, gold catalysts are known to facilitate the hydrophenoxylation of alkynes. acs.org If this compound were to be deprotected to the corresponding phenol (B47542), it could potentially participate in such a reaction. The catalytic cycle would likely involve the coordination of the alkyne to the gold(I) or gold(III) center, followed by nucleophilic attack of the phenol to form a vinyl ether product.

A hypothetical gold-catalyzed reaction could involve the coupling of 4-Bromo-2-chlorophenol (the deprotected form of the title compound) with an alkyne. The key intermediates in such a cycle would include:

Gold-alkyne π-complex: The initial activation of the alkyne by the gold catalyst.

Oxonium or vinyl-gold intermediate: Formed after the nucleophilic attack of the phenol.

Protodeauration step: Regeneration of the active gold catalyst and formation of the final product.

The presence of the bromo and chloro substituents could influence the nucleophilicity of the phenolic oxygen and potentially interact with the gold catalyst, although such effects have not been experimentally verified for this specific compound.

Primary Kinetic Isotopic Effect (KIE) Studies for Mechanism Elucidation

The primary kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond (or other bond to hydrogen) is broken in the rate-determining step of a reaction. pkusz.edu.cnwikipedia.org This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 2) indicates that the C-H bond is cleaved in the rate-limiting step.

While no KIE studies have been reported specifically for reactions of this compound, we can consider its potential application in hypothetical reactions. For instance, in a C-H activation/functionalization reaction at one of the aromatic C-H positions, a KIE experiment would be invaluable.

The following table illustrates the expected KIE values and their mechanistic implications for a hypothetical C-H functionalization reaction of this compound.

| Reaction Type | Position of Deuterium Label | Expected kH/kD | Mechanistic Implication |

| Electrophilic Aromatic Substitution | Aromatic C-H | ~1 | C-H bond cleavage is not the rate-determining step. |

| Metal-catalyzed C-H Activation | Aromatic C-H | >2 | C-H bond cleavage is involved in the rate-determining step. |

| Benzylic Functionalization (on methoxy) | -OCH2- | >2 | C-H bond cleavage at the methoxy (B1213986) group is rate-determining. |

This table is a hypothetical illustration of the application of KIE studies and does not represent experimental data for the title compound.

The interpretation of KIEs can be complex, as their magnitude can be influenced by factors such as the linearity of the transition state and tunneling effects. gmu.edubaranlab.orgprinceton.edu

Understanding Site Selectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites on this compound makes the study of site selectivity and regioselectivity particularly interesting. The molecule has two different halogen atoms (bromine and chlorine) and three distinct aromatic C-H positions, each with a different electronic and steric environment.

In cross-coupling reactions, such as the Suzuki-Miyaura reaction, the difference in reactivity between the C-Br and C-Cl bonds would likely dominate the regioselectivity. Generally, the C-Br bond is more reactive towards oxidative addition to palladium(0) than the C-Cl bond. Therefore, it is highly probable that reactions would selectively occur at the C-Br position. A study on the Suzuki coupling of a dibrominated compound showed preferential substitution at the more active bromo position on the aryl moiety. rsc.org

In electrophilic aromatic substitution reactions, the directing effects of the substituents would determine the regioselectivity. The methoxymethoxy group is a strong activating and ortho-, para-directing group. The chloro and bromo substituents are deactivating but also ortho-, para-directing. The interplay of these directing effects would determine the position of substitution. Theoretical analysis of electrophilic aromatic bromination of other substituted benzenes has shown good agreement with experimental results. mdpi.com

The following table summarizes the predicted regioselectivity for different types of reactions involving this compound based on general principles of organic reactivity.

| Reaction Type | Predicted Major Product | Rationale |

| Palladium-catalyzed Cross-Coupling | Substitution at the C-Br position | C-Br bond is more reactive than C-Cl in oxidative addition. |

| Electrophilic Aromatic Substitution | Substitution at the C-6 position (ortho to the methoxymethoxy group and meta to the halogens) | The strong activating and directing effect of the methoxymethoxy group likely dominates. |

| Directed Ortho-Metalation | Metalation at the C-6 position | The methoxymethoxy group can act as a directing group for lithiation. |

This table provides predictions based on established chemical principles and is not based on experimental results for the title compound.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols. vapourtec.com For a molecule like 4-Bromo-2-chloro-1-(methoxymethoxy)benzene, traditional synthesis might involve multiple steps with stoichiometric reagents and halogenated solvents. Future research will likely focus on minimizing the environmental impact of its production.

Key areas for development include:

Catalytic Halogenation: Moving away from stoichiometric brominating and chlorinating agents to catalytic systems that utilize greener oxidants.

Solvent Minimization and Replacement: Investigating the use of bio-based solvents, supercritical fluids, or even solvent-free conditions to reduce volatile organic compound (VOC) emissions.

Improved Atom Economy: Designing synthetic pathways that incorporate a higher percentage of the atoms from the reactants into the final product, thereby reducing waste. One approach could be the development of a one-pot synthesis from a readily available precursor like 2-chlorophenol, combining protection and halogenation steps.

Enzymatic Processes: Exploring the use of biocatalysts, such as halogenases or enzymes for the methoxymethyl (MOM) protection step, which can operate under mild conditions and with high selectivity. epa.gov

Table 1: Comparison of Traditional vs. Potential Greener Synthetic Route

| Feature | Traditional Route | Potential Greener Route |

|---|---|---|

| Starting Material | 4-Bromo-2-chlorophenol | 2-Chlorophenol |

| Protection Step | Use of chloromethyl methyl ether (a regulated substance) with a strong base in a chlorinated solvent. | Use of dimethoxymethane (B151124) with a recyclable acid catalyst. |

| Halogenation Step | Separate bromination step using elemental bromine. | One-pot bromination/chlorination or use of a solid-supported halogenating agent. |

| Solvents | Dichloromethane (B109758), Chloroform | Ethyl acetate, 2-Methyltetrahydrofuran (bio-derived), or water. |

| Waste Profile | Higher E-factor (more waste per kg of product). | Lower E-factor due to higher atom economy and solvent recycling. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of both a bromine and a chlorine atom on the benzene (B151609) ring opens up possibilities for selective and novel chemical transformations. The differential reactivity of the C-Br and C-Cl bonds is a key area for exploration.

Future research could investigate:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate the C-Br bond for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, leaving the C-Cl bond intact for subsequent transformations.

Photoredox Catalysis: Utilizing visible light to drive novel reactions, such as C-H functionalization at the unsubstituted positions of the ring or unique coupling reactions that are not accessible through traditional thermal methods. acs.org

Directed Ortho-Metalation (DoM): Investigating whether the methoxymethoxy group can direct lithiation to the C6 position, allowing for the introduction of a third substituent with high regioselectivity.

Dual-Halogen Transformations: Exploring reactions that engage both halogen atoms simultaneously to create complex cyclic or polycyclic aromatic structures. nih.gov

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Chemoselective Suzuki Coupling | Selective reaction at the C-Br position to form a biaryl compound. | Stepwise construction of complex molecules with multiple aromatic units. |

| Photocatalytic C-H Amination | Introduction of a nitrogen-containing group at an unsubstituted position. | Access to novel amine-substituted building blocks for pharmaceuticals or materials. |

| Directed Metalation-Trapping | Introduction of a functional group (e.g., carboxyl, silyl) at the C6 position. | Creation of highly substituted benzene derivatives with precise control of substitution pattern. innovations-report.com |

| Reductive Cyclization | Intramolecular reaction to form a heterocyclic system, possibly involving a side chain. | Rapid assembly of complex heterocyclic scaffolds. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. nih.gov The synthesis and subsequent reactions of this compound are well-suited for this technology.

Emerging trends in this area include:

Continuous Synthesis: Developing a fully continuous process for the production of the title compound, where reagents are pumped through a series of reactors to achieve the desired transformations. amt.uk This can be particularly advantageous for handling potentially hazardous reagents like elemental halogens in a safe and contained manner. rsc.org

Automated Reaction Optimization: Using automated flow systems connected to online analytical tools (e.g., HPLC, NMR) to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) and identify optimal parameters.

On-Demand Synthesis: Generating the exact amount of the compound as needed for subsequent reactions, minimizing storage and decomposition issues.

Table 3: Hypothetical Parameters for a Flow Synthesis Module

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactor Type | Packed-bed reactor for heterogeneous catalysts; Microreactor for high heat transfer. | Enhanced reaction rates and safety. |

| Residence Time | 1-10 minutes | Significantly faster than batch processing. |

| Temperature | 25-150 °C | Precise temperature control allows for higher reaction temperatures, accelerating reactions. |

| Pressure | 1-10 bar | Allows for heating solvents above their boiling points, increasing reaction rates. |

| Online Analysis | In-line FT-IR or UV-Vis spectroscopy | Real-time monitoring of reaction progress and purity. |

Potential for Advanced Applications in Functional Materials Research

The electronic properties of halogenated aromatic compounds make them attractive candidates for use in advanced functional materials. nih.gov The specific substitution pattern of this compound, once deprotected to the corresponding phenol (B47542) or further functionalized, could be leveraged in several areas of materials science.

Potential future applications include:

Organic Electronics: As a building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of halogens can influence molecular packing and frontier orbital energy levels, which are critical for charge transport. arxiv.org

Specialty Polymers: As a monomer for the synthesis of high-performance polymers with enhanced thermal stability, flame retardancy, or specific optical properties. The bromine and chlorine atoms can serve as handles for polymerization or post-polymerization modification.

Liquid Crystals: Incorporation into mesogenic structures, where the polarity and shape imparted by the halogen substituents could influence the liquid crystalline phase behavior.

Molecular Sensors: As a precursor to fluorescent probes where the electronic properties are modulated by the binding of an analyte, leading to a detectable change in emission.

Table 4: Potential Applications in Functional Materials

| Material Class | Potential Role of the Compound | Desired Property |

|---|---|---|

| Organic Semiconductors | Monomer or intermediate for active layer materials. | Tunable HOMO/LUMO levels, improved charge mobility. nih.gov |

| Flame-Retardant Polymers | Additive or co-monomer in polymer synthesis. | Increased char yield and reduced flammability due to halogen content. |

| Nonlinear Optical Materials | Precursor for chromophores with large hyperpolarizability. | Enhanced second- or third-order optical nonlinearities. |

| Luminescent Materials | Core structure for phosphorescent emitters. | Heavy atom effect from bromine could enhance phosphorescence for OLED applications. |

Q & A

Q. What are the key synthetic routes for 4-Bromo-2-chloro-1-(methoxymethoxy)benzene, and what factors influence reaction efficiency?

- Methodological Answer : The compound is synthesized via sequential halogenation and substitution reactions. A common approach involves:

- Electrophilic halogenation : Bromination/chlorination of a benzene precursor using reagents like Br₂ or N-bromosuccinimide (NBS) with catalysts (e.g., Fe or AlCl₃) .

- Methoxymethoxylation : Introducing the methoxymethoxy group via nucleophilic substitution, often using methoxymethyl chloride under basic conditions (e.g., NaH) .

- Optimization : Reaction efficiency depends on solvent polarity (e.g., dichloromethane), temperature (0–25°C), and catalyst choice to minimize side reactions .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- ¹³C NMR : Distinct peaks for bromine (δ ~120 ppm), chlorine-substituted carbons, and methoxymethoxy groups (δ ~55–70 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (C₈H₇BrClO₂, ~251.5 g/mol) .

- Infrared (IR) spectroscopy : C-O stretching (1050–1150 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹) .

Q. What functional groups dominate its reactivity?

- Methodological Answer :

- Halogens (Br/Cl) : Act as leaving groups in nucleophilic substitution (e.g., Suzuki coupling) .

- Methoxymethoxy group : Electron-donating, directing electrophilic attacks to meta/para positions .

Reactivity is influenced by solvent polarity (e.g., DMF for polar intermediates) and temperature .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing Br/Cl : Activate the aromatic ring for electrophilic substitution, favoring coupling at positions ortho/para to halogens .

- Methoxymethoxy group : Electron-donating nature stabilizes intermediates in Suzuki-Miyaura coupling (Pd catalysts) but may sterically hinder bulkier reagents .

- Optimization : Ligand choice (e.g., PPh₃) and base (e.g., K₂CO₃) are critical for regioselectivity .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

- Methodological Answer :

- Reported activities : Antimicrobial (e.g., urease inhibition ) vs. inconsistent anticancer results .

- Potential causes : Variability in purity (e.g., 95% purity thresholds ), assay conditions (e.g., pH, cell lines), or structural analogs (e.g., differing substitution patterns ).

- Resolution : Standardize bioassays (e.g., MIC testing) and validate via orthogonal methods (e.g., enzyme kinetics) .

Q. How can computational methods predict reactivity and synthetic pathways?

- Methodological Answer :

- Retrosynthetic analysis : Tools like SHELXPRO (for crystallography ) and AI-driven platforms (e.g., Reaxys) suggest feasible routes using halogenation and coupling steps .

- DFT calculations : Model electron density to predict sites for nucleophilic/electrophilic attacks .

- QSAR : Correlate substituent effects with bioactivity for targeted drug design .

Q. What stability considerations are critical for handling and storage?

- Methodological Answer :

- Storage : 2–8°C in inert atmospheres (N₂/Ar) to prevent hydrolysis of the methoxymethoxy group .

- Decomposition pathways : Exposure to light/moisture may lead to dehalogenation or ether cleavage. Monitor via TLC/GC-MS .

Q. How does this compound compare structurally and reactively to halogenated analogs?

- Methodological Answer :

- Structural analogs :

- Unique features : Methoxymethoxy enhances solubility in polar solvents (e.g., MeOH) and stabilizes intermediates in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.